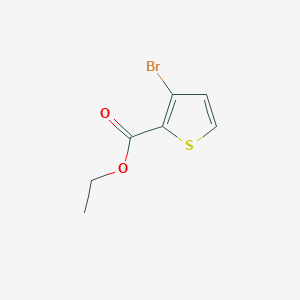Ethyl 3-bromothiophene-2-carboxylate
CAS No.: 62224-14-0
Cat. No.: VC2450434
Molecular Formula: C7H7BrO2S
Molecular Weight: 235.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62224-14-0 |
|---|---|
| Molecular Formula | C7H7BrO2S |
| Molecular Weight | 235.1 g/mol |
| IUPAC Name | ethyl 3-bromothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 |
| Standard InChI Key | OWQBBCHDTVSHOL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CS1)Br |
| Canonical SMILES | CCOC(=O)C1=C(C=CS1)Br |
Introduction
Chemical Identity and Structure
Ethyl 3-bromothiophene-2-carboxylate is an organosulfur compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol. Its structure consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with two key substituents: a bromine atom at the third position and an ethyl ester group at the second position. This particular arrangement of functional groups provides the compound with distinctive chemical reactivity.
The compound is identified by various systematic identifiers including:
-
CAS Number: 62224-14-0
-
IUPAC Name: ethyl 3-bromothiophene-2-carboxylate
-
Standard InChI: InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3
-
Standard InChIKey: OWQBBCHDTVSHOL-UHFFFAOYSA-N
-
SMILES: CCOC(=O)C1=C(C=CS1)Br
The presence of the bromine atom makes this compound particularly valuable in organic synthesis as it provides a reactive site for various coupling reactions and further functionalization.
Physical and Chemical Properties
Ethyl 3-bromothiophene-2-carboxylate possesses physical and chemical properties that are important for its handling, storage, and application in research settings. Understanding these properties is crucial for researchers working with this compound.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | - |
| Boiling Point | 267.6±20.0 °C | Predicted |
| Density | 1.572±0.06 g/cm³ | Predicted |
| Molecular Weight | 235.1 g/mol | Calculated |
Synthesis Methods
The synthesis of ethyl 3-bromothiophene-2-carboxylate typically involves selective bromination of ethyl thiophene-2-carboxylate. This process requires careful control of reaction conditions to ensure regioselectivity of the bromination.
Primary Synthesis Route
The most common synthesis pathway involves the direct bromination of ethyl thiophene-2-carboxylate using brominating agents. This reaction can be represented as follows:
-
Starting material: Ethyl thiophene-2-carboxylate
-
Bromination agent: Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Catalyst: Iron or aluminum bromide
-
Product: Ethyl 3-bromothiophene-2-carboxylate
The reaction conditions must be carefully controlled to ensure selective bromination at the third position of the thiophene ring. Factors such as temperature, solvent choice, and reaction time significantly influence the regioselectivity and yield of this reaction.
Alternative Synthesis Approaches
While direct bromination is the most straightforward approach, other synthetic routes may be employed depending on the availability of starting materials and specific requirements:
-
Esterification of 3-bromothiophene-2-carboxylic acid with ethanol
-
Halogen exchange reactions from other halogenated thiophene derivatives
-
Cross-coupling reactions utilizing appropriately functionalized thiophene precursors
These alternative routes may offer advantages in terms of yield, purity, or accessibility of starting materials in certain contexts.
Biological Activities
Ethyl 3-bromothiophene-2-carboxylate demonstrates several biological activities that make it relevant for pharmaceutical and agrochemical research. These properties stem from the compound's structural features and its ability to interact with various biological targets.
Precautionary Measures
When handling this compound, the following precautionary measures should be observed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
These safety guidelines underscore the importance of proper handling practices in laboratory settings when working with ethyl 3-bromothiophene-2-carboxylate.
Applications in Organic Synthesis
Ethyl 3-bromothiophene-2-carboxylate serves as a versatile building block in organic synthesis, particularly for the creation of more complex thiophene-based molecules with applications in various fields.
As a Synthetic Intermediate
The compound functions as an important intermediate in the synthesis of:
-
Pharmaceutically active compounds, particularly those requiring thiophene-based scaffolds
-
Agrochemical agents with specific biological targeting capabilities
-
Advanced materials with unique electronic or optical properties
In Cross-Coupling Reactions
The presence of the bromine substituent at the third position makes ethyl 3-bromothiophene-2-carboxylate particularly valuable for cross-coupling reactions, such as:
-
Suzuki-Miyaura coupling with boronic acids or esters
-
Stille coupling with organostannanes
-
Negishi coupling with organozinc compounds
-
Sonogashira coupling with terminal alkynes
Comparison with Related Compounds
Ethyl 3-bromothiophene-2-carboxylate is structurally related to several other thiophene derivatives that differ in the position of functional groups or the nature of the substituents. Understanding these relationships helps contextualize the compound's unique properties and applications.
Comparison with Positional Isomers
A notable isomer is ethyl 2-bromothiophene-3-carboxylate (CAS 632325-50-9), which differs in the positions of the bromine atom and the ester group on the thiophene ring. While both compounds share the same molecular formula and weight, their different substitution patterns result in distinct chemical reactivities and applications.
| Compound | CAS Number | Structure Characteristics | Key Differences |
|---|---|---|---|
| Ethyl 3-bromothiophene-2-carboxylate | 62224-14-0 | Bromine at position 3, ester at position 2 | Reference compound |
| Ethyl 2-bromothiophene-3-carboxylate | 632325-50-9 | Bromine at position 2, ester at position 3 | Different regioselectivity in reactions; altered electronic properties |
Related Functional Derivatives
Other related compounds include:
-
The free carboxylic acid form: 3-bromothiophene-2-carboxylic acid
-
Different ester derivatives: methyl, propyl, or butyl 3-bromothiophene-2-carboxylates
-
Multi-halogenated variants: ethyl 3,5-dibromothiophene-2-carboxylate
These structural variations provide chemists with a diverse toolkit for accessing different reactivity patterns and physicochemical properties in their synthetic endeavors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume